1-Chloro-3-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives is a common theme in the provided papers. For instance, the synthesis of 1,3,5-tris(chloromercurio)benzene is achieved through the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium, followed by conversion with mercuric chloride . Similarly, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene is synthesized from 3-aminobenzyl alcohol through a series of protection, bromination, and nucleophilic reactions . These methods suggest that the synthesis of 1-Chloro-3-(trifluoromethoxy)benzene could potentially involve halogenation and subsequent substitution reactions.
Molecular Structure Analysis
The molecular structure and conformation of benzene derivatives are crucial for understanding their chemical behavior. The paper on 1,3,5-tris(trifluoromethyl)benzene provides detailed information on the molecular structure as studied by gas-phase electron diffraction and quantum chemical calculations, showing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This information can be extrapolated to understand the potential impact of a trifluoromethoxy group on the benzene ring in 1-Chloro-3-(trifluoromethoxy)benzene.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-Chloro-3-(trifluoromethoxy)benzene, but they do provide examples of reactions involving similar compounds. For instance, the interaction of benzene with 1,2-bis(chloromercurio)tetrafluorobenzene leads to the formation of supramolecular frameworks based on various intermolecular interactions . This suggests that 1-Chloro-3-(trifluoromethoxy)benzene could also engage in specific interactions due to the presence of the chloro and trifluoromethoxy substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structures and substituents. The polymorphism in 1,3,5-triaroylbenzenes, for example, shows how different crystal structures can arise from the same compound due to weak intermolecular interactions . The electrochemical behavior of starburst oligofluorenes with a benzene core also illustrates how the properties of benzene derivatives can be tuned by their substituents . These insights can be applied to predict the properties of 1-Chloro-3-(trifluoromethoxy)benzene, such as its potential for polymorphism and its electrochemical characteristics.
Scientific Research Applications
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Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 1-Chloro-3-(trifluoromethoxy)benzene is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis of Aryl Trifluoromethyl Ether
- Field : Organic Chemistry
- Application : 1-Chloro-3-(trifluoromethoxy)benzene is used in the synthesis of aryl trifluoromethyl ethers . These compounds are used in a variety of chemical reactions due to their unique properties.
- Method of Application : The synthesis of aryl trifluoromethyl ethers involves various chemical reactions. The specific methods would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes would depend on the specific derivative being synthesized. In general, the use of this compound could help to improve the efficiency of the synthesis process or the effectiveness of the final product .
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Preparation of 3-Chlorophenyl Trifluoromethyl Ether
- Field : Organic Chemistry
- Application : 1-Chloro-3-(trifluoromethoxy)benzene can be used in the preparation of 3-chlorophenyl trifluoromethyl ether . This compound has various applications in organic synthesis.
- Method of Application : The preparation of 3-chlorophenyl trifluoromethyl ether involves various chemical reactions. The specific methods would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes would depend on the specific derivative being synthesized. In general, the use of this compound could help to improve the efficiency of the synthesis process or the effectiveness of the final product .
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Preparation of Trifluoromethoxybenzene
- Field : Organic Chemistry
- Application : 1-Chloro-3-(trifluoromethoxy)benzene can be used in the preparation of trifluoromethoxybenzene . This compound has various applications in organic synthesis.
- Method of Application : The preparation of trifluoromethoxybenzene involves various chemical reactions. The specific methods would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes would depend on the specific derivative being synthesized. In general, the use of this compound could help to improve the efficiency of the synthesis process or the effectiveness of the final product .
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Synthesis of Fluorinated Building Blocks
- Field : Organic Chemistry
- Application : 1-Chloro-3-(trifluoromethoxy)benzene is used in the synthesis of fluorinated building blocks . These compounds are used in a variety of chemical reactions due to their unique properties.
- Method of Application : The synthesis of fluorinated building blocks involves various chemical reactions. The specific methods would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes would depend on the specific derivative being synthesized. In general, the use of this compound could help to improve the efficiency of the synthesis process or the effectiveness of the final product .
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDJEKBXICPMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380447 | |
Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(trifluoromethoxy)benzene | |
CAS RN |
772-49-6 | |
Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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